1-(Bromomethyl)-2-isothiocyanatobenzene
Overview
Description
1-(Bromomethyl)-2-isothiocyanatobenzene is an organic compound that features both bromomethyl and isothiocyanato functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-methylbenzyl alcohol to form 1-(bromomethyl)-2-methylbenzene, which is then treated with thiophosgene to introduce the isothiocyanato group, yielding 1-(bromomethyl)-2-isothiocyanatobenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and thiophosgene reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Addition Reactions: Reagents such as primary and secondary amines are used, often in the presence of a base like triethylamine, under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Addition Reactions: Products include thiourea derivatives and related compounds.
Scientific Research Applications
1-(Bromomethyl)-2-isothiocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-isothiocyanatobenzene involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The isothiocyanato group can form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives. These reactions are facilitated by the electron-withdrawing nature of the isothiocyanato group, which increases the electrophilicity of the bromomethyl group .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-2-nitrobenzene: Similar in structure but contains a nitro group instead of an isothiocyanato group.
1-(Chloromethyl)-2-isothiocyanatobenzene: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-2-isothiocyanatobenzene is unique due to the presence of both bromomethyl and isothiocyanato groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-(bromomethyl)-2-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRHCXJRGZELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452637 | |
Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108288-40-0 | |
Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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